Glycolaldehyde dimer

Descripción

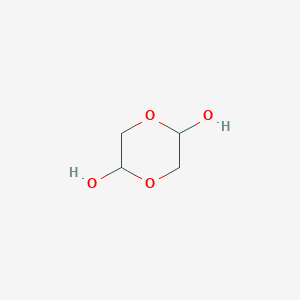

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dioxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFVTAOSZBVGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945822 | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23147-58-2 | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23147-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycoaldehyde dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023147582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereoisomers of Glycolaldehyde Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde (B1209225) (HOCH₂-CHO), the simplest monosaccharide, is a molecule of significant interest in various scientific disciplines, from prebiotic chemistry to materials science. In its solid and molten liquid states, glycolaldehyde predominantly exists as a cyclic dimer, 2,5-dihydroxy-1,4-dioxane.[1] This technical guide provides a comprehensive overview of the structure, stereoisomerism, and key experimental characterization protocols for the glycolaldehyde dimer, tailored for a scientific audience.

Molecular Structure and Stereoisomerism

The this compound is a six-membered heterocyclic compound with the IUPAC name 1,4-dioxane-2,5-diol and the chemical formula C₄H₈O₄.[2][3] The 1,4-dioxane (B91453) ring can adopt different conformations, with the chair conformation being the most stable. The stereochemistry of the dimer is determined by the relative orientation of the two hydroxyl groups on the ring.

Stereoisomers

The presence of two stereocenters in the 2,5-dihydroxy-1,4-dioxane structure gives rise to cis and trans diastereomers. The trans-isomer, where the two hydroxyl groups are on opposite sides of the ring, is the more stable and commonly studied form. In its most stable chair conformation, the trans-isomer has both hydroxyl groups in the axial positions.[1][4][5][6] This axial orientation is a significant structural feature.

Polymorphism

In the solid state, the trans-glycolaldehyde dimer exhibits polymorphism, existing in at least two crystalline forms: α and β.[1][4] Both polymorphs crystallize in the monoclinic crystal system with the space group P21/c, but they differ in their unit cell parameters.[1][4] Theoretical calculations and experimental data from differential scanning calorimetry indicate that the β-polymorph is the more stable crystal phase .[1][4][5]

Quantitative Structural and Thermodynamic Data

The following tables summarize key quantitative data for the β-polymorph of the trans-glycolaldehyde dimer, which is the most stable form.

Table 1: Crystallographic Data for β-Glycolaldehyde Dimer[1][6]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.9473(1) |

| b (Å) | 8.3997(1) |

| c (Å) | 5.61953(8) |

| β (°) | 114.8814(9) |

| Z (molecules/unit cell) | 2 |

Table 2: Selected Bond Lengths and Angles for β-Glycolaldehyde Dimer[6]

| Bond | Length (Å) | Angle | Degree (°) |

| O1-C1 | 1.424 | C2-O1-C1 | 111.5 |

| O1-C2 | 1.425 | O1-C1-C2' | 109.8 |

| C1-H1A | 0.980 | O1-C2-C1' | 109.7 |

| C1-H1B | 0.980 | H1A-C1-H1B | 108.3 |

| C2-O2 | 1.411 | O1-C2-O2 | 110.4 |

| O2-H2 | 0.820 | C1'-C2-O2 | 109.1 |

*Symmetry operation to generate equivalent atoms denoted by '.

Experimental Protocols

This section outlines the methodologies for the key experiments used in the characterization of the this compound.

Synthesis of 2,5-dihydroxy-1,4-dioxane

A common method for the preparation of 2,5-dihydroxy-1,4-dioxane involves the dimerization of glycolaldehyde. One patented method describes the production from a hydroxyacetaldehyde derivative.[7]

Protocol:

-

A solution of a hydroxyacetaldehyde derivative (e.g., benzyloxyacetaldehyde) in a suitable solvent (e.g., ethanol) is prepared.

-

A hydrogenation catalyst, such as palladium on carbon, is added to the solution.

-

The mixture is subjected to hydrogenation under a hydrogen atmosphere at a specific pressure and temperature until the reaction is complete.

-

The catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield 2,5-dihydroxy-1,4-dioxane.

-

Further purification can be achieved by crystallization or silica (B1680970) gel column chromatography.[7]

X-ray Diffraction (XRD) Analysis

XRD is a fundamental technique for determining the crystal structure of the this compound polymorphs.

Protocol: [6]

-

A powdered sample of the this compound is loaded into a capillary tube (e.g., 0.5 mm glass capillary).

-

Data is collected using a powder diffractometer with a specific radiation source (e.g., Cu Kα).

-

The diffraction pattern is recorded over a defined 2θ range (e.g., 12° to 80°) with a specific step size.

-

The resulting diffraction pattern is indexed to determine the unit cell parameters and space group.

-

Structure refinement is performed using appropriate software to obtain detailed structural information, including bond lengths and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to characterize the structure of the this compound in solution.

Protocol: [8]

-

A solution of the this compound is prepared in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the structure of the dimer and to study the equilibrium between the dimer, monomer, and hydrated monomer forms in solution.[8]

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the this compound, which are sensitive to its molecular structure and crystalline form.

Protocol:

-

A sample of the this compound (powder or solution) is placed in the sample holder of a Raman spectrometer.

-

The sample is irradiated with a monochromatic laser source (e.g., Nd:YAG laser at 532 nm).[9]

-

The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering.

-

The Raman spectrum is recorded using a suitable detector.

-

The vibrational bands in the spectrum are assigned to specific molecular motions to characterize the structure and identify the polymorph.

Reaction Mechanisms and Biological Relevance

Role in the Formose Reaction

The this compound is a crucial intermediate in the formose reaction, a plausible prebiotic pathway for the synthesis of sugars from formaldehyde (B43269).[2][10] The reaction is autocatalytic, with glycolaldehyde catalyzing its own formation from formaldehyde.[10]

The logical flow of the initial steps of the formose reaction can be visualized as follows:

Biological Significance

While the direct biological signaling pathways of the this compound are not extensively documented, its monomer, glycolaldehyde, is involved in several metabolic processes. It can be formed in an alternative glycolysis pathway and is involved in purine (B94841) catabolism.[11] The high reactivity of glycolaldehyde and its potential to form advanced glycation end products (AGEs) suggest that its dimeric form could play a role in modulating its availability and reactivity in biological systems.

Conclusion

The this compound, primarily the trans-2,5-dihydroxy-1,4-dioxane isomer, is a structurally well-characterized molecule with significant implications in prebiotic chemistry and as a building block for other chemical entities. Understanding its stereochemistry, polymorphism, and the experimental techniques for its characterization is crucial for researchers in organic chemistry, materials science, and drug development. This guide provides a foundational understanding of these aspects to facilitate further research and application of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | C4H8O4 | CID 186078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. researchgate.net [researchgate.net]

- 6. bib.irb.hr:8443 [bib.irb.hr:8443]

- 7. WO2002064582A1 - Process for producing 2,5-dihydroxy-1,4-dioxane - Google Patents [patents.google.com]

- 8. Nuclear magnetic resonance spectra of glycolaldehyde - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. Formose reaction - Wikipedia [en.wikipedia.org]

- 11. Glycolaldehyde - Wikipedia [en.wikipedia.org]

The Glycolaldehyde Dimer: A Cornerstone in Prebiotic Sugar Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The origin of life necessitates a plausible pathway for the abiotic synthesis of essential biomolecules. Among these, sugars, particularly ribose for the RNA world hypothesis, are fundamental. The formose reaction, a polymerization of formaldehyde (B43269), stands as the most prominent model for prebiotic sugar formation. Central to this reaction is glycolaldehyde (B1209225) and its stable dimeric form, 2,5-dihydroxy-1,4-dioxane. This technical guide provides a comprehensive overview of the pivotal role of the glycolaldehyde dimer in prebiotic chemistry. It details its formation from simple precursors under putative early Earth conditions, its function as an initiator and autocatalyst in the formose reaction network, and the quantitative outcomes of this process under various catalytic scenarios. Furthermore, this document furnishes detailed experimental protocols for replicating and analyzing prebiotic sugar synthesis and employs visualizations to elucidate the complex chemical pathways and workflows involved.

Introduction: The Prebiotic Puzzle of Sugars

The transition from a non-living chemical world to the first biological systems is a process predicated on the availability of key molecular building blocks. Sugars are indispensable to life, forming the structural backbone of nucleic acids (ribose and deoxyribose) and serving as central components in metabolism. The formose reaction, first described by Aleksandr Butlerov in 1861, provides a compelling, albeit complex, route to sugars from formaldehyde (CH₂O), a simple C1 molecule believed to be present on the primitive Earth and observed in interstellar space.[1][2]

A critical bottleneck in the formose reaction is the initial, slow dimerization of formaldehyde to produce glycolaldehyde (HOCH₂CHO), the simplest sugar.[1] In practical and prebiotic contexts, glycolaldehyde often exists as its more stable cyclic dimer, 2,5-dihydroxy-1,4-dioxane.[3] This dimer serves as a ready reservoir for the monomer, which is required to initiate the autocatalytic cascade of reactions that leads to the formation of trioses, tetroses, pentoses, and hexoses.[1][4] Understanding the formation, stability, and reactivity of the this compound is therefore crucial for evaluating the plausibility and efficiency of prebiotic sugar synthesis.

Formation and Structure of the this compound

Glycolaldehyde (GA) is a two-carbon aldose that spontaneously dimerizes in solution to form a more stable six-membered ring structure, 2,5-dihydroxy-1,4-dioxane. This dimer exists as different stereoisomers and can crystallize into distinct polymorphs (α and β), which have been characterized by X-ray diffraction and spectroscopy.

The prebiotic synthesis of the glycolaldehyde monomer is thought to originate from the dimerization of formaldehyde. This step is kinetically slow but can be catalyzed by various means plausible on the early Earth, such as divalent metal hydroxides (e.g., Ca(OH)₂) or minerals.[1][5] Computational studies using Density Functional Theory (DFT) have elucidated a potential mechanism wherein calcium hydroxide (B78521) catalyzes an ionic pathway for formaldehyde dimerization.[6] This process involves an intramolecular deprotonation, leading to a Ca-complex of the cis-enediol tautomer of glycolaldehyde.[6]

The following diagram illustrates this proposed catalytic formation pathway.

The Role of the this compound in the Formose Reaction

The significance of glycolaldehyde in prebiotic chemistry lies in its role as the initiator of the formose reaction's autocatalytic cycle. The reaction exhibits a significant induction period where formaldehyde slowly converts to glycolaldehyde.[1] However, the introduction of even a trace amount of glycolaldehyde (as low as 3 ppm), often from its dimer, can kickstart the entire process.[1]

Once monomeric glycolaldehyde is present, it undergoes an aldol (B89426) reaction with formaldehyde to produce glyceraldehyde (a C3 sugar). Glyceraldehyde can then isomerize to dihydroxyacetone. These C3 sugars are key intermediates that react further with formaldehyde or glycolaldehyde to build a complex network of higher sugars. A crucial step for autocatalysis occurs when a C4 sugar (aldotetrose) undergoes a retro-aldol reaction, cleaving into two molecules of glycolaldehyde.[1] This regenerates the initiator and leads to an exponential increase in the rate of sugar production.

The overall pathway is a complex network of aldol reactions, retro-aldol reactions, and aldose-ketose isomerizations, ultimately producing a mixture of sugars with varying chain lengths.[1]

The following diagram outlines the core autocatalytic cycle of the formose reaction initiated by glycolaldehyde.

Quantitative Data Analysis

The product distribution of the formose reaction is highly sensitive to experimental conditions such as temperature, pH, catalyst type, and initial reactant concentrations. While the reaction famously produces a complex mixture of sugars, certain conditions can favor the formation of specific, biologically relevant molecules like pentoses. The following tables summarize quantitative data from various studies on the formose reaction initiated with glycolaldehyde.

Table 1: Product Yields with Heterogeneous Zeolite Catalyst (Ca-LTA) [7]

Conditions: 0.15 M Formaldehyde, 0.075 M Glycolaldehyde, 300 mg Ca-LTA catalyst in 10 mL aqueous solution.

| Reaction Time (h) | Temperature (°C) | C1+C2 Conversion (%) | C3 Yield (%) | C4 Yield (%) | C5 Yield (%) | C6 Yield (%) |

| 48 | 5 | 16.0 | 5.2 | 3.5 | 3.0 | 1.8 |

| 48 | 25 | 75.0 | 11.2 | 10.5 | 15.0 | 20.8 |

| 48 | 60 | 98.0 | 2.5 | 2.0 | 2.0 | 2.5 |

Table 2: Comparison of Catalysts on Product Yield

| Catalyst | Conditions | Key Product(s) | Yield (%) | Reference |

| Ca(OH)₂ | 0.15M CH₂O, 0.075M GA, RT, 0.5h | C3-C6 Sugars | 48-55 | [7] |

| Fumed Silica | ~1.3M CH₂O, 60°C, pH 9.3 | Glyceraldehyde | Increased selectivity vs. pH 7.6 | [8] |

| Montmorillonite | ~1.3M CH₂O, 60°C, pH 7.6-8.6 | Glyceraldehyde | Lower yield than fumed silica | [5][9] |

| None (NaOH only) | 1M CH₂O, 80°C, pH 12.5, 1h | Total Sugars | 0.003 | [10] |

| Glucose (of total sugars) | ~79 | [10] | ||

| Borate Buffer | 100mM GA, 50mM ¹³C-CH₂O, pH 10.4, 65°C | Pentoses (Ribose, Arabinose) | Major Products | [8] |

| Vesicles | Encapsulated Reaction | Pentoses | 65 | [4] |

Detailed Experimental Protocols

Reproducing prebiotic chemistry experiments requires careful control of conditions and robust analytical methods. The following section provides a synthesized, representative protocol for conducting a formose reaction experiment starting from this compound and formaldehyde, followed by sample preparation and analysis.

Materials and Reagents

-

This compound (>98%)

-

Formaldehyde solution (e.g., 37 wt. % in water, methanol-stabilized)

-

Catalyst (e.g., Calcium Hydroxide [Ca(OH)₂], Calcium-exchanged LTA Zeolite)

-

Deionized, degassed water (18 MΩ·cm)

-

Quenching solution (e.g., 1 M Hydrochloric Acid [HCl])

-

Inert gas (Nitrogen or Argon)

-

Derivatization reagents for GC-MS (e.g., Pyridine (B92270), O-methylhydroxylamine hydrochloride, N,O-Bis(trimethylsilyl)trifluoroacetamide [BSTFA])

-

Deuterated solvent for NMR (e.g., D₂O)

Experimental Procedure

-

Preparation of Glycolaldehyde Stock: To prepare a monomeric glycolaldehyde solution, dissolve the this compound in deionized water to the desired concentration and allow it to hydrolyze overnight at room temperature.[9]

-

Reaction Setup: In a jacketed glass reactor under an inert atmosphere (N₂ or Ar), combine the aqueous solutions of formaldehyde (e.g., 0.15 M final concentration) and glycolaldehyde (e.g., 0.075 M final concentration).[7]

-

Temperature Control: Bring the reaction mixture to the desired temperature (e.g., 25°C or 60°C) using a circulating water bath connected to the reactor jacket.[7]

-

Initiation: Add the catalyst (e.g., 30 mg/mL Ca-LTA zeolite or Ca(OH)₂ to a final concentration of ~0.02 M) to the stirred solution to initiate the reaction.[7]

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 6, 24, 48 hours), withdraw aliquots (e.g., 1 mL) from the reaction mixture for analysis.

-

Quenching: Immediately quench the reaction in each aliquot by adding a small amount of HCl solution to neutralize the basic catalyst and stop further reactions.[9]

Sample Preparation for Analysis (GC-MS)

Due to the low volatility of sugars, derivatization is required prior to GC-MS analysis.[11][12]

-

Drying: Dry the quenched sample completely, for example, under a stream of nitrogen or by lyophilization.[11]

-

Oximation: Add a solution of O-methylhydroxylamine hydrochloride in pyridine to the dried sample. Heat at ~95°C for 45 minutes. This step converts the open-chain form of the sugars to their oxime derivatives, preventing the formation of multiple anomeric peaks.[13]

-

Silylation: Add a silylating agent like BSTFA to the oximated sample and heat at ~90°C for 30 minutes. This step replaces the hydrogen atoms of the hydroxyl groups with volatile trimethylsilyl (B98337) (TMS) groups.[13]

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system for separation and identification of the various sugar products.[12]

The diagram below outlines this general experimental workflow.

Conclusion

The this compound is more than a mere stable form of the simplest sugar; it is a critical gateway component in the prebiotic synthesis of carbohydrates. By providing a stable, prebiotically plausible source of the glycolaldehyde monomer, the dimer enables the initiation of the formose reaction, a complex but powerful process for generating a wide array of sugars from formaldehyde. While the reaction's lack of selectivity remains a challenge for explaining the homochirality and specific sugar composition of life, the catalytic effects of minerals and environmental conditions can guide the product distribution toward biologically relevant molecules like pentoses. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers investigating the chemical origins of life, allowing for the systematic exploration of the conditions under which the building blocks of life may have first emerged. Future work in this area will continue to refine our understanding of how specific catalysts and environments could have overcome the "messiness" of the formose reaction to selectively produce the sugars necessary for the dawn of biology.

References

- 1. Formose reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Prebiotic synthesis of 2-deoxy- d -ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC06083A [pubs.rsc.org]

- 4. Prebiotic Pathway from Ribose to RNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. Metal–Organic Frameworks as Formose Reaction Catalysts with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saccharide formation by sustainable formose reaction using heterogeneous zeolite catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02321D [pubs.rsc.org]

- 8. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemmethod.com [chemmethod.com]

- 10. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Glycolaldehyde Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolaldehyde (B1209225), the simplest monosaccharide, exists predominantly as a cyclic dimer, 2,5-dihydroxy-1,4-dioxane, in its solid state and in non-aqueous solutions. This guide provides a comprehensive overview of the discovery, history, and physicochemical properties of the glycolaldehyde dimer. It details the structural elucidation of its polymorphs, the dynamics of its monomer-dimer equilibrium in solution, and its synthesis and characterization. This document is intended to be a valuable resource for researchers in organic chemistry, materials science, and drug development who are interested in the fundamental properties and applications of this simple yet important molecule.

Discovery and Structural Elucidation

Glycolaldehyde has long been known to exist as a dimer in its crystalline form. Early studies focused on understanding the structure of this dimer, which was identified as 2,5-dihydroxy-1,4-dioxane. Subsequent research revealed the existence of two crystalline polymorphs, designated as α and β forms. Both polymorphs crystallize in the monoclinic system with the space group P21/c but differ in their unit cell parameters and the arrangement of the molecules in the crystal lattice.[1][2][3]

The molecular structure of the this compound in both polymorphs consists of a 1,4-dioxane (B91453) ring in a chair conformation with the hydroxyl groups in axial positions, forming a trans-isomer.[1][2][3] The key difference between the α and β polymorphs lies in their hydrogen-bonding networks. In the α-polymorph, molecules are arranged in hydrogen-bonded layers, while the β-polymorph exhibits a three-dimensional hydrogen-bonded network.[1][2][3] Theoretical calculations and differential scanning calorimetry indicate that the β-polymorph is the more stable crystal phase.[2][3]

Crystallographic Data

The following tables summarize the crystallographic data for the α and β polymorphs of 2,5-dihydroxy-1,4-dioxane.

| Parameter | α-Glycolaldehyde Dimer | β-Glycolaldehyde Dimer |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 5.9473(1) | 8.883(1) |

| b (Å) | 8.3997(1) | 5.899(1) |

| c (Å) | 5.61953(8) | 10.323(1) |

| β (°) | 114.8814(9) | 113.88(1) |

| V (ų) | 254.27 | 494.5 |

| Z | 2 | 4 |

| Reference | [4] | [3] |

Monomer-Dimer Equilibrium

In aqueous solution, the this compound is in a dynamic equilibrium with its monomeric form, hydroxyacetaldehyde, as well as other dimeric and even trimeric species.[3][4][5] This equilibrium is complex and has been extensively studied by Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] The relative concentrations of the different species are dependent on factors such as solvent, concentration, and temperature.

In dimethyl sulfoxide (B87167) (DMSO), the symmetrical dimer (2,5-dihydroxy-1,4-dioxane) is the predominant species, which slowly converts to a mixture with the monomer and an unsymmetrical dimer. In aqueous solutions, the equilibrium is established more rapidly and involves the two dimeric forms, the monomer, and the hydrated gem-diol form of the monomer.[6]

Thermodynamic Data

Computational studies using density functional theory (DFT) have been employed to investigate the thermodynamics of the glycolaldehyde monomer-dimer equilibrium. These studies provide insights into the relative free energies of the various species in solution.[5][7]

| Species | Relative Free Energy (kcal/mol) in Water |

| Monomer (hydrated) | 0.00 |

| Cyclic Dimer | 1.27 |

| Acyclic Dimer (hydrated) | 0.86 |

| Reference | [8] |

Experimental Protocols

Synthesis of 2,5-Dihydroxy-1,4-dioxane

A general method for the synthesis of 2,5-dihydroxy-1,4-dioxane involves the dimerization of a hydroxyacetaldehyde derivative.[9] The following protocol is based on a patented procedure:

Materials:

-

Benzyloxyacetaldehyde

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

Dissolve benzyloxyacetaldehyde in ethanol in a suitable reaction vessel.

-

Add a catalytic amount of palladium on carbon.

-

Pressurize the vessel with hydrogen gas (e.g., 0.3-0.5 MPa).

-

Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for several hours.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,5-dihydroxy-1,4-dioxane.

-

The product can be further purified by crystallization or silica (B1680970) gel column chromatography.[9]

Characterization Methods

NMR is a powerful tool for studying the structure of the this compound and the dynamics of its equilibrium in solution.

Sample Preparation:

-

For solid-state NMR, pack the crystalline sample into a suitable rotor.

-

For solution-state NMR, dissolve the this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆) at a known concentration.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra.

-

For detailed structural analysis, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Data Analysis:

-

Assign the resonances in the spectra to the different protons and carbons in the various monomeric and dimeric species present in solution.

-

Use the integration of the ¹H NMR signals to determine the relative concentrations of each species at equilibrium.

-

Analyze the coupling constants to gain information about the conformation of the dioxane ring.

GC-MS can be used for the quantitative analysis of glycolaldehyde, which exists in equilibrium with its dimer.

Sample Preparation:

-

Dilute the aqueous sample containing glycolaldehyde/dimer in acetonitrile.

-

Add an internal standard (e.g., DMSO in water) for accurate quantification.

GC-MS Parameters:

-

Column: Free-fatty acid polyethylene (B3416737) glycol capillary column

-

Injection: Liquid injection with a split ratio (e.g., 50:1)

-

Oven Program: Initial temperature of 80 °C, followed by a temperature ramp (e.g., 60 °C/min) to a final temperature of 220 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range.

Data Analysis:

-

Identify the glycolaldehyde peak based on its retention time and mass spectrum.

-

Quantify the concentration of glycolaldehyde using a calibration curve constructed with standards.

Diagrams

Synthesis of 2,5-Dihydroxy-1,4-dioxane

Caption: Synthetic pathway to 2,5-dihydroxy-1,4-dioxane.

Monomer-Dimer Equilibrium in Aqueous Solution

Caption: Equilibrium of glycolaldehyde species in water.

Analytical Workflow for Characterization

Caption: Workflow for this compound analysis.

References

- 1. star.ucl.ac.uk [star.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Glycolaldehyde monomer and oligomer equilibria in aqueous solution: comparing computational chemistry and NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C4H8O4 | CID 186078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thermodynamics and kinetics of glyoxal dimer formation: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. WO2002064582A1 - Process for producing 2,5-dihydroxy-1,4-dioxane - Google Patents [patents.google.com]

Glycolaldehyde Formation in the Interstellar Medium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of glycolaldehyde (B1209225) (HOCH₂CHO), the simplest monosaccharide sugar, in the interstellar medium (ISM). The presence of this prebiotic molecule in star-forming regions is of significant interest as it represents a crucial step in the synthesis of more complex organic molecules, such as ribose, a fundamental component of RNA. This document summarizes key formation mechanisms, presents quantitative data from observational and experimental studies, details experimental protocols, and visualizes the core chemical pathways.

Core Formation Mechanisms of Interstellar Glycolaldehyde

The formation of glycolaldehyde in the cold, sparse environment of the interstellar medium is thought to be dominated by reactions occurring on the surfaces of icy dust grains, with gas-phase reactions also contributing under certain conditions. Several key pathways have been proposed and investigated through experimental and theoretical studies.

One of the most prominent proposed mechanisms is the dimerization of the formyl radical (HCO) .[1][2][3][4] This process is considered a highly efficient route to glycolaldehyde in star-forming cores.[2][4] Quantum mechanical investigations suggest that the dimerization of HCO on an ice surface is a barrierless and therefore rapid process.[2][4] Experimental studies simulating the conditions of dense molecular clouds, specifically the freeze-out of carbon monoxide (CO), have shown that the surface hydrogenation of CO can lead to the formation of glycolaldehyde.[5][6][7][8] The key step in this process is believed to be the recombination of two formyl radicals.[5][6][7][8]

Another significant pathway involves the recombination of the hydroxymethyl radical (•CH₂OH) with the formyl radical (HCO) on interstellar grains.[9] This mechanism is supported by both experimental and theoretical investigations.[9] The necessary radicals, HCO• and •CH₂OH, are formed through the successive hydrogenation of CO on the grain surface.[9]

Gas-phase reactions have also been explored, with some models suggesting the involvement of formaldehyde (B43269) (H₂CO) in the formation of glycolaldehyde.[10][11] However, it is often concluded that gas-phase reactions alone produce insufficient amounts of glycolaldehyde to match observed abundances.[12]

Quantitative Data

The following tables summarize quantitative data related to the abundance of glycolaldehyde in various interstellar sources.

| Interstellar Source | Molecule | Column Density (cm⁻²) | Abundance Ratio | Reference |

| NGC 1333 IRAS2A | Glycolaldehyde (CH₂OHCHO) | (4.0 ± 0.8) x 10¹⁴ | [13] | |

| Ethylene (B1197577) Glycol ((CH₂OH)₂) | (1.2 ± 0.2) x 10¹⁵ | (CH₂OH)₂ / CH₂OHCHO ≈ 3 | [13] | |

| Methyl Formate (CH₃OCHO) | (8.0 ± 1.6) x 10¹⁵ | CH₃OCHO / CH₂OHCHO ≈ 20 | [13] | |

| IRAS 16293-2422 | Glycolaldehyde (CH₂OHCHO) | - | [5][12] | |

| Ethylene Glycol ((CH₂OH)₂) | - | (CH₂OH)₂ / CH₂OHCHO ≈ 1.0 ± 0.3 | [13] | |

| Sgr B2(N) | Glycolaldehyde (CH₂OHCHO) | - | CH₃OCHO / CH₂OHCHO ≈ 27 | [12] |

| G31.41+0.31 | Glycolaldehyde (CH₂OHCHO) | - | [3][5] |

Experimental and Theoretical Protocols

Experimental Simulation of Interstellar Ice Chemistry

Objective: To investigate the formation of glycolaldehyde via surface hydrogenation of CO under conditions analogous to dense molecular clouds.[5][6][7]

Methodology:

-

Ultra-High Vacuum (UHV) Chamber: Experiments are conducted in a UHV chamber with a base pressure typically below 10⁻¹⁰ mbar to simulate the low-pressure environment of space.

-

Cryogenic Sample Holder: A gold-plated copper or other suitable substrate is cooled to approximately 13 K using a closed-cycle helium cryostat to mimic the temperature of interstellar dust grains.[5][6]

-

Deposition: Carbon monoxide (CO) is deposited onto the cold substrate to form an ice layer.

-

Hydrogenation: The CO ice is then exposed to a beam of atomic hydrogen (H). The H atoms are generated by microwave dissociation of H₂ gas.

-

Analysis:

-

Temperature Programmed Desorption (TPD): The sample is slowly heated, and the molecules that desorb into the gas phase are detected by a mass spectrometer. This allows for the identification of the reaction products, including glycolaldehyde and ethylene glycol.[5][6]

-

Infrared Spectroscopy (IR): In-situ reflection absorption infrared spectroscopy (RAIRS) can be used to monitor the chemical changes in the ice layer during the experiment, although unambiguous identification of glycolaldehyde can be challenging due to overlapping absorption bands with other molecules like formaldehyde (H₂CO) and methanol (B129727) (CH₃OH).[5][6]

-

Cryogenic Matrix Isolation Spectroscopy

Objective: To trap and study highly reactive radical species like HCO• and •CH₂OH that are intermediates in the formation of glycolaldehyde.[9]

Methodology:

-

Matrix Gas: A large excess of an inert gas, such as argon or parahydrogen, is used as the matrix material.[14]

-

Precursor Co-deposition: The precursor molecules (e.g., CO for HCO• formation, or CH₃OH for •CH₂OH formation) are mixed with the matrix gas and deposited onto a cryogenic window (e.g., CsI) at very low temperatures (around 3.2 K for parahydrogen matrices).[14]

-

Radical Formation: The radicals are generated in-situ, for example, by photolysis of the precursor molecules with UV light or by reaction with H atoms.

-

Spectroscopic Analysis: Infrared spectroscopy is used to identify the trapped radical species and monitor their subsequent reactions upon controlled annealing of the matrix.

Theoretical Calculations

Objective: To investigate the reaction mechanisms, energetics, and kinetics of glycolaldehyde formation pathways.

Methodology:

-

Quantum Chemical Methods:

-

Density Functional Theory (DFT): Methods like B3LYP and M06-2X are commonly used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies.[1][3]

-

Coupled Cluster (CC) Theory: High-level methods like CCSD(T) are employed to obtain more accurate energies for key species and reaction barriers.[1]

-

-

Basis Sets: Augmented correlation-consistent basis sets, such as aug-cc-pVTZ, are frequently used to provide a good description of the electronic structure.[1]

-

Modeling of the Ice Surface: To simulate reactions on interstellar grains, a periodic slab model of amorphous or crystalline water ice is often employed.[3]

-

Kinetic Modeling: The calculated reaction rates can be implemented into astrochemical models, such as continuous-time random-walk Monte Carlo simulations, to predict the abundances of glycolaldehyde and other complex organic molecules over astronomical timescales.[5][7]

Visualizations

The following diagrams illustrate the key formation pathways of glycolaldehyde in the interstellar medium.

Caption: Formation of glycolaldehyde via CO hydrogenation and radical recombination.

Caption: Workflow for TPD experiments simulating interstellar ice chemistry.

Conclusion

The formation of glycolaldehyde in the interstellar medium is a robust process, with strong evidence pointing towards its synthesis on the surfaces of icy dust grains. The dimerization of formyl radicals (HCO) and the recombination of formyl and hydroxymethyl (•CH₂OH) radicals, both products of CO hydrogenation, are considered the most plausible and efficient formation pathways. While gas-phase reactions may also contribute, they are likely less significant. The detection of glycolaldehyde in various star-forming regions provides crucial observational constraints for astrochemical models and reinforces the idea that the building blocks of life are forged in the nurseries of stars. Further research combining laboratory experiments, theoretical calculations, and astronomical observations will continue to refine our understanding of this important prebiotic molecule's origins.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [1309.1164] Glycolaldehyde Formation via the Dimerisation of the Formyl Radical [arxiv.org]

- 3. star.ucl.ac.uk [star.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. lfa.strw.leidenuniv.nl [lfa.strw.leidenuniv.nl]

- 7. [1705.09235] Experimental evidence for Glycolaldehyde and Ethylene Glycol formation by surface hydrogenation of CO molecules under dense molecular cloud conditions [arxiv.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. eso.org [eso.org]

- 13. Detection of glycolaldehyde toward the solar-type protostar NGC 1333 IRAS2A | Astronomy & Astrophysics (A&A) [aanda.org]

- 14. Identification of HOC•HC(O)H, HOCH2C•O, and HOCH2CH2O• Intermediates in the Reaction of H + Glycolaldehyde in Solid Para-Hydrogen and Its Implication to the Interstellar Formation of Complex Sugars - PMC [pmc.ncbi.nlm.nih.gov]

Glycolaldehyde in Solution: A Technical Guide to the Dimer-Monomer Equilibrium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolaldehyde (B1209225), the simplest monosaccharide, exhibits complex chemical behavior in solution, existing as a dynamic equilibrium between its monomeric and dimeric forms, alongside various hydrated and oligomeric species. Understanding this equilibrium is critical for applications ranging from prebiotic chemistry to its role as a metabolic intermediate and its impact on the stability and reactivity of pharmaceutical formulations. This technical guide provides an in-depth analysis of the glycolaldehyde dimer-monomer equilibrium, presenting quantitative data, detailed experimental protocols, and visual representations of the involved chemical species and their interconversion pathways.

Introduction

Glycolaldehyde (HOCH₂CHO) is a fundamental C₂ molecule containing both an aldehyde and a hydroxyl group. While it exists as a simple monomer in the gaseous state, in solid and molten states, it predominantly forms a cyclic dimer, 2,5-dihydroxy-1,4-dioxane.[1][2][3] When dissolved, particularly in aqueous solutions, this dimeric structure undergoes a rapid and complex series of equilibria to yield a mixture of species. The composition of this mixture is highly dependent on the solvent, concentration, and pH.[2][4] For researchers in drug development and related fields, a thorough understanding of this equilibrium is paramount, as the presence of the reactive aldehyde group of the monomer can influence formulation stability, reactivity with other excipients, and potential toxicological profiles.

The Equilibrium in Aqueous Solution

In aqueous solution, glycolaldehyde exists as a mixture of at least four primary species that rapidly interconvert: the monomer, the hydrated monomer (gem-diol), and two dimeric forms (a symmetrical and an unsymmetrical dimer).[1][4] At equilibrium, the hydrated monomer is the dominant species.[5][6][7] Computational studies have also predicted, and NMR measurements have confirmed, the presence of small but appreciable concentrations of trimeric species.[5][6][8]

Key Species in Aqueous Equilibrium

The primary species involved in the aqueous equilibrium of glycolaldehyde are depicted below.

Caption: Aqueous equilibrium of glycolaldehyde species.

Quantitative Analysis of Equilibrium Composition

The relative concentrations of the different glycolaldehyde species at equilibrium in an aqueous solution have been determined primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes representative quantitative data from such studies.

| Species | Concentration (M) in a 1M Glycolaldehyde solution in D₂O | Reference |

| Hydrated Monomer (gem-diol) | Dominant Species | [5][6][7] |

| Monomer | Minor Component | [1] |

| Cyclic Dimers | Appreciable Concentration | [9] |

| Acyclic Dimers | Appreciable Concentration | [9] |

| Trimers | > 0.005 M | [5][6][8] |

Note: The exact concentrations can vary based on experimental conditions such as temperature and time to reach equilibrium.

Influence of Solvent

The solvent plays a crucial role in the position of the equilibrium.

-

Aqueous Solution: As detailed above, a complex mixture exists with the hydrated monomer being the predominant species.[5][6][7] The equilibrium is established rapidly.[4]

-

Dimethyl Sulfoxide (DMSO): In DMSO, glycolaldehyde initially exists as the symmetrical dimer (2,5-dihydroxy-1,4-dioxan).[4] This slowly converts to a mixture containing the monomer and an unsymmetrical dimer.[4][10]

-

Methanol (B129727): In methanol, the dominant species is glycolaldehyde hemiacetal (GAHA), accounting for over 90% of the equilibrium mixture.[11] This is significantly different from the equilibrium in aqueous solutions.[11]

Experimental Protocols

The primary technique for elucidating the this compound-monomer equilibrium is Nuclear Magnetic Resonance (NMR) spectroscopy. UV-Visible spectroscopy is also employed, particularly for kinetic studies.

NMR Spectroscopic Analysis of Aqueous Equilibrium

This protocol outlines the general steps for quantifying the species of glycolaldehyde in an aqueous solution at equilibrium.

Caption: Workflow for NMR analysis of glycolaldehyde equilibrium.

Detailed Steps:

-

Sample Preparation: A stock solution of glycolaldehyde is prepared by dissolving the solid dimer in deuterium (B1214612) oxide (D₂O) to a known concentration (e.g., 1 M).[9][12] An internal standard, such as acetonitrile, is added for accurate quantification.[12]

-

NMR Data Acquisition: ¹H NMR spectra are recorded immediately after dissolution and at various time points until the equilibrium is reached (typically several hours).[9][12] This is performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[12]

-

Spectral Analysis: The resonances in the ¹H NMR spectrum are assigned to the protons of the different species in solution (monomer, hydrated monomer, various dimers, and trimers).[4][9]

-

Quantification: The concentration of each species is determined by integrating the corresponding signals and comparing them to the integral of the internal standard.[12]

UV-Visible Spectroscopic Analysis

UV-Visible spectroscopy can be used to monitor the kinetics of the equilibrium by observing changes in the absorbance of the aldehyde chromophore.

Methodology:

-

Solution Preparation: A solution of this compound is prepared in the solvent of interest.

-

Spectral Acquisition: The UV-Visible spectrum is recorded over a range that includes the n→π* transition of the aldehyde group (typically around 290 nm).

-

Kinetic Monitoring: The absorbance at the λ_max of the aldehyde is monitored over time as the equilibrium is established. This data can be used to determine the rate constants for the interconversion of species.

Signaling Pathways and Logical Relationships

The interconversion between the dimeric and monomeric forms is a key step that gates the reactivity of glycolaldehyde. The monomeric form, with its free aldehyde group, can participate in various reactions, including hydration and further oligomerization.

Caption: Interconversion pathways of glycolaldehyde in solution.

Conclusion

The equilibrium of glycolaldehyde in solution is a complex interplay between its monomeric, dimeric, and hydrated forms. For professionals in the pharmaceutical and chemical sciences, a comprehensive understanding of this equilibrium is essential for controlling the reactivity, stability, and bioavailability of glycolaldehyde-containing systems. The methodologies and data presented in this guide provide a foundational understanding for further research and application. The predominance of the hydrated monomer in aqueous solutions and the significant influence of the solvent on the equilibrium composition are key takeaways. NMR spectroscopy remains the most powerful tool for the detailed characterization of this dynamic system.

References

- 1. Glycolaldehyde - Wikipedia [en.wikipedia.org]

- 2. Buy Glycolaldehyde (EVT-459801) | 141-46-8 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Nuclear magnetic resonance spectra of glycolaldehyde - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Glycolaldehyde monomer and oligomer equilibria in aqueous solution: comparing computational chemistry and NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Glycolaldehyde | 141-46-8 | Benchchem [benchchem.com]

- 8. "Glycolaldehyde Monomer and Oligomer Equilibra in Aqueous Solution: Com" by Jeremy Kua, Melissa M. Galloway et al. [digital.sandiego.edu]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Insights into the existing form of glycolaldehyde in methanol solution: an experimental and theoretical investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Properties of the Glycolaldehyde Dimer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde (B1209225) (HOCH₂CHO), the simplest monosaccharide, plays a crucial role in various chemical and biological processes, from its involvement in prebiotic chemistry and the formation of more complex sugars to its potential role as a precursor in pharmaceutical synthesis.[1][2][3] In the solid state and in concentrated solutions, glycolaldehyde readily forms a cyclic dimer, 2,5-dihydroxy-1,4-dioxane.[4][5][6] Understanding the structural and spectroscopic properties of this dimer is fundamental for its characterization, detection, and manipulation in various environments. This technical guide provides a comprehensive overview of the spectroscopic properties of the glycolaldehyde dimer, focusing on rotational, vibrational, and electronic spectroscopy, supported by theoretical calculations. It includes detailed experimental protocols and presents quantitative data in a structured format for ease of reference and comparison.

Molecular Structure and Polymorphism

Rotational Spectroscopy

High-resolution rotational spectroscopy is a powerful tool for determining the precise gas-phase structure of molecules and their complexes. For the this compound, this technique has been instrumental in elucidating the interplay of hydrogen bonds that govern its formation.

A study using a high-resolution rotational spectrometer observed two different conformers of the this compound in the gas phase.[10] The most stable conformer exhibits C₂ symmetry, formed by two intermolecular hydrogen bonds, which leads to the sacrifice of the strong intramolecular hydrogen bonds present in the glycolaldehyde monomers.[10] The precise determination of the heavy backbone structure was achieved through the analysis of the spectra of ¹³C and ¹⁸O isotopologues in natural abundance.[10]

Experimental Protocol: High-Resolution Rotational Spectroscopy

A chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer is a common instrument for such studies.[11]

-

Sample Preparation: Solid this compound is heated (e.g., to ~80°C) to produce the gas-phase monomer, which then dimerizes upon cooling in a supersonic expansion.[12]

-

Supersonic Expansion: The gaseous sample is seeded in a carrier gas (e.g., neon or argon) at a pressure of several bar. This mixture is then expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of a few Kelvin, simplifying the resulting spectrum.

-

Microwave Excitation: A short, high-power microwave pulse that is linearly swept in frequency (a "chirp") is used to polarize the molecules.

-

Detection: The subsequent free induction decay (FID) of the coherently rotating molecules is detected.

-

Data Analysis: The FID is Fourier transformed to yield the frequency-domain rotational spectrum. The measured transition frequencies are then fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) and centrifugal distortion constants.

The workflow for a typical rotational spectroscopy experiment can be visualized as follows:

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides detailed information about the molecular structure, bonding, and intermolecular interactions within the this compound. Infrared (IR) and Raman spectroscopy have been extensively used to characterize the solid-state polymorphs.[4][7][13]

The vibrational spectra of the α and β polymorphs show distinct differences, particularly in the regions associated with the hydroxyl groups.[4][8] For instance, the torsion of the OH groups gives rise to broad bands in the infrared spectrum between 600 and 750 cm⁻¹, with the β form showing a band at a higher wavenumber (around 686 cm⁻¹) compared to the α form (around 605 cm⁻¹).[4] The bending motions of the hydroxyl groups are prominent in the 1240–1370 cm⁻¹ range.[8]

Experimental Protocol: Infrared and Raman Spectroscopy

Infrared (IR) Spectroscopy:

-

Sample Preparation: For mid-IR spectroscopy, a small amount of the powdered this compound is mixed with potassium bromide (KBr) and pressed into a pellet.[8] For far-IR spectroscopy, the powdered sample can be applied to a polyethylene (B3416737) window.[8]

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum (of the KBr pellet or polyethylene window) is recorded and subtracted from the sample spectrum.

-

Spectral Ranges: The mid-IR range typically covers 400–4000 cm⁻¹, while the far-IR range is approximately 50–700 cm⁻¹.[8]

Raman Spectroscopy:

-

Sample Preparation: A small amount of the powdered sample is placed in a glass capillary tube.[8]

-

Data Acquisition: The spectrum is recorded using a Raman spectrometer, often equipped with a microscope for precise sample targeting. A laser (e.g., with an excitation wavelength of 532 nm or 785 nm) is focused on the sample, and the scattered light is collected and analyzed by a monochromator and a CCD detector.

-

Low-Temperature Measurements: For studying phase transitions, the sample can be cooled using a cryostat (e.g., with liquid nitrogen or a closed-cycle helium system).[14]

Tabulated Vibrational Data

The following tables summarize key vibrational bands observed for the β-polymorph of the this compound.

Table 1: Selected Far-Infrared Bands of β-Glycolaldehyde Dimer [13]

| Observed Wavenumber (cm⁻¹) | Assignment |

| 153 | Ring bending and Hydrogen bond bending |

| 178 | Hydrogen bond bending (Au mode) |

Table 2: Selected Mid-Infrared and Raman Bands of β-Glycolaldehyde Dimer [8]

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

| 600–750 | IR | OH torsion |

| 822 | Raman | C-O and C-C stretching |

| 874, 902 | IR | C-O and C-C stretching |

| 1240–1370 | IR | C-O-H bending coupled with C-H bending |

Electronic Spectroscopy

Studies on the electronic properties of glycolaldehyde have been conducted, though they often focus on the monomer. Photoabsorption and photoelectron spectroscopy have been used to investigate the core-level electron excitation and ionization spectra at the carbon and oxygen K-edges, as well as the valence ionization spectra in the UV-vis region.[15] These experimental results are typically interpreted with the aid of high-level ab initio calculations.[15]

Theoretical Calculations

Quantum-chemical calculations are indispensable for interpreting the spectroscopic data of the this compound. Methods such as Density Functional Theory (DFT) and coupled-cluster approaches are used to:

-

Predict Molecular Structures: Determine the geometries and relative energies of different conformers and polymorphs.[7][9]

-

Simulate Spectra: Calculate rotational constants and vibrational frequencies to aid in the assignment of experimental spectra.[8][10]

-

Understand Intermolecular Interactions: Analyze the nature and strength of hydrogen bonds holding the dimer together.[10]

For instance, calculations have confirmed that the trans-diaxial conformer of the this compound is the most stable, in agreement with experimental findings.[9] Furthermore, theoretical predictions have been crucial in identifying the contributions of dispersion forces, in addition to hydrogen bonding, to the overall stability of the dimer.[10]

The logical relationship between the glycolaldehyde monomer and its various dimeric forms can be visualized as follows:

References

- 1. Aldehydes and sugars from evolved precometary ice analogs: Importance of ices in astrochemical and prebiotic evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [1202.4938] On the formation of glycolaldehyde in dense molecular cores [arxiv.org]

- 3. Astrochemical Pathways to Complex Organic and Prebiotic Molecules: Experimental Perspectives for In Situ Solid-State Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bib.irb.hr:8443 [bib.irb.hr:8443]

- 5. Identification of HOC•HC(O)H, HOCH2C•O, and HOCH2CH2O• Intermediates in the Reaction of H + Glycolaldehyde in Solid Para-Hydrogen and Its Implication to the Interstellar Formation of Complex Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycolaldehyde monomer and oligomer equilibria in aqueous solution: comparing computational chemistry and NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. High-Resolution Rotational Spectroscopy Study of the Smallest Sugar Dimer: Interplay of Hydrogen Bonds in the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic arguments for a new crystal phase of glycolaldehyde FULIR [fulir.irb.hr]

- 15. Electronic Characterization of Glycolaldehyde: Experimental and Theoretical Insights from the Core- and Valence-Level Spectroscopy. | Semantic Scholar [semanticscholar.org]

Glycolaldehyde dimer CAS number and chemical identifiers

An In-depth Technical Guide to Glycolaldehyde (B1209225) Dimer (2,5-Dihydroxy-1,4-dioxane)

For Researchers, Scientists, and Drug Development Professionals

Glycolaldehyde, the simplest hydroxyaldehyde, exists in equilibrium between its monomeric and dimeric forms. The dimer, 2,5-dihydroxy-1,4-dioxane, is a stable, crystalline solid that serves as a versatile and important intermediate in various chemical syntheses.[1][2] Its significance spans from fundamental prebiotic chemistry to the synthesis of complex pharmaceuticals, including HIV protease inhibitors.[3][4] This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, key experimental protocols, and significant reaction pathways involving the glycolaldehyde dimer.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical compound is crucial for research and development. The following tables summarize the key chemical identifiers and physicochemical properties of the this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 23147-58-2[1][5][6] |

| IUPAC Name | 1,4-dioxane-2,5-diol[6][7] |

| Synonyms | 2,5-Dihydroxy-1,4-dioxane, Hydroxyacetaldehyde dimer[1][3] |

| Molecular Formula | C₄H₈O₄[1][5] |

| Molecular Weight | 120.10 g/mol [1][5] |

| InChI | InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2[5][7] |

| InChIKey | ATFVTAOSZBVGHC-UHFFFAOYSA-N[5][7] |

| SMILES | OC1COC(O)CO1[5][6] |

| PubChem CID | 186078[6] |

| MDL Number | MFCD00012133[5][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Crystalline solid[5] |

| Color | White |

| Melting Point | 85 °C[4] |

| Solubility | Good solubility in water and polar solvents.[2] Soluble in DMSO (24 mg/mL).[8] |

| Storage Temperature | 2-8°C[4] |

Key Experimental Protocols

The this compound is utilized in several important synthetic procedures. Below are detailed methodologies for some of its key applications.

Synthesis of a Fused Bicyclic Tetrahydrofuran (B95107) (bis-THF) Alcohol

This compound is a precursor in the synthesis of a key structural moiety found in some HIV protease inhibitors.[3][4] This protocol outlines a cycloaddition reaction with 2,3-dihydrofuran (B140613).

Objective: To synthesize a fused bicyclic tetrahydrofuran alcohol.

Materials:

-

This compound (2,5-dihydroxy-1,4-dioxane)

-

2,3-Dihydrofuran

-

Chiral catalyst

-

Anhydrous solvent (e.g., acetonitrile)

-

Standard laboratory glassware for inert atmosphere reactions

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

In a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound in an appropriate anhydrous solvent.

-

Add the chiral catalyst to the solution. The choice of catalyst is critical for the stereoselectivity of the reaction.

-

Cool the reaction mixture to the optimal temperature as determined by the catalyst system.

-

Slowly add 2,3-dihydrofuran to the reaction mixture.

-

Allow the reaction to stir at the specified temperature for the required duration, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the fused bicyclic tetrahydrofuran alcohol.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Polymerization to Poly(2,5-dihydroxy-1,4-dioxane) (PDHDO)

This compound can be polymerized to form a novel renewable thermoplastic polyacetal, PDHDO.[9]

Objective: To synthesize poly(2,5-dihydroxy-1,4-dioxane) via catalytic polymerization.

Materials:

-

This compound (2,5-dihydroxy-1,4-dioxane, DHDO)

-

Lewis acid catalyst (e.g., Sc(OTf)₃) or a glycosylating agent (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf)

-

Anhydrous acetonitrile (B52724)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure using a Lewis Acid Catalyst:

-

To a rigorously dried round-bottom flask, add the this compound (DHDO).

-

Dissolve the DHDO in anhydrous acetonitrile under an inert atmosphere.

-

Add the Lewis acid catalyst (e.g., scandium triflate) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, as required by the specific catalyst.

-

Monitor the polymerization by observing the increase in viscosity of the solution.

-

After the desired reaction time, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

-

Characterize the resulting polymer (PDHDO) by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR and DSC to analyze its structure and thermal properties.[9]

Signaling Pathways and Reaction Mechanisms

Glycolaldehyde and its dimer are involved in fundamental chemical processes, most notably the formose reaction, which is a plausible pathway for the abiotic synthesis of sugars.

Dimerization of Glycolaldehyde

Glycolaldehyde spontaneously dimerizes in solution to form the more stable cyclic compound, 2,5-dihydroxy-1,4-dioxane (DHDO).[9]

Caption: Spontaneous and reversible dimerization of glycolaldehyde.

The Formose Reaction

The formose reaction is the polymerization of formaldehyde (B43269) to produce a mixture of sugars, with glycolaldehyde as a key intermediate.[1][5][10]

Caption: Key steps in the formose reaction.

Synthesis of a bis-THF Moiety for HIV Protease Inhibitors

The this compound is a starting material for the synthesis of complex heterocyclic structures used in drug development.

Caption: Use of this compound in synthesizing a key fragment of HIV protease inhibitors.

References

- 1. Formose reaction - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. 乙醇醛二聚体 crystalline, mixture of stereoisomers. Melts between 80 and 90 °C depending on stereoisomeric composition | Sigma-Aldrich [sigmaaldrich.com]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound | C4H8O4 | CID 186078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Glycolaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Supramolecular Chemistry of the Glycolaldehyde Dimer

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolaldehyde (B1209225), the simplest monosaccharide, exhibits a fascinating and complex supramolecular chemistry, predominantly existing as a cyclic dimer (2,5-dihydroxy-1,4-dioxane) in the solid state and in concentrated solutions. This technical guide provides a comprehensive overview of the core principles governing the formation, structure, and interactions of the glycolaldehyde dimer. It is intended to serve as a vital resource for researchers in supramolecular chemistry, materials science, and drug development, offering detailed insights into the non-covalent interactions that dictate its assembly and behavior. This document collates quantitative structural and thermodynamic data, outlines detailed experimental protocols for its characterization, and visualizes key chemical and biological pathways. The exploration of its interactions within biological systems, particularly in the context of advanced glycation end products (AGEs) and related signaling pathways, underscores its relevance in the field of drug development and toxicology.

Introduction

Glycolaldehyde (HOCH₂CHO) is a molecule of significant interest due to its fundamental role as an intermediate in prebiotic chemistry, particularly the formose reaction, and its involvement in biological pathways.[1] In its solid and molten liquid states, glycolaldehyde spontaneously dimerizes to form 2,5-dihydroxy-1,4-dioxane.[1] This dimerization is a key aspect of its chemistry, influencing its stability, solubility, and reactivity. The dimer itself exists as different polymorphs, primarily the α and β forms, which are distinguished by their crystal packing and hydrogen-bonding networks.[2] Understanding the supramolecular chemistry of this dimer is crucial for applications ranging from the synthesis of novel biomaterials to elucidating its role in metabolic processes and disease.[3] Glycolaldehyde is an intermediate in the pentose (B10789219) phosphate (B84403) pathway and the glyoxylate (B1226380) and dicarboxylate metabolism.[4] It is also a precursor to advanced glycation end products (AGEs), which are implicated in various diseases.[5] This guide delves into the structural characteristics, thermodynamic stability, and experimental characterization of the this compound, and explores its interactions in a biological context.

Structure and Polymorphism of the this compound

The this compound is a six-membered dioxane ring with hydroxyl groups at the 2 and 5 positions. It exists in at least two polymorphic forms, α and β, both of which crystallize in the monoclinic P21/c space group but with different unit cell parameters.[2][6] In both polymorphs, the dimer molecules are trans-isomers with the hydroxyl groups in axial positions.[2][6] The primary distinction between the two forms lies in the arrangement of the molecules and their hydrogen-bonding networks.[2][6]

-

α-Polymorph: The molecules are arranged in hydrogen-bonded layers parallel to the (100) crystal plane.[2][6]

-

β-Polymorph: The molecules form a three-dimensional hydrogen-bonded network.[2][6]

Theoretical calculations of Gibbs free energy and experimental data from differential scanning calorimetry indicate that the β-polymorph is the more stable crystal phase of the this compound.[2][6]

Quantitative Crystallographic Data

The structural parameters of the β-polymorph of the this compound have been determined by powder X-ray diffraction. The following table summarizes the key crystallographic data.

| Parameter | Value for β-Polymorph[2] |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.3997(1) |

| b (Å) | 5.61953(8) |

| c (Å) | 5.9473(1) |

| β (°) | 114.8814(9) |

| Volume (ų) | 254.58(1) |

| Z (molecules per unit cell) | 2 |

Formation and Equilibrium in Solution

In aqueous solution, the this compound is in a dynamic equilibrium with its monomeric form and other hydrated species.[1] NMR spectroscopy has been instrumental in studying this equilibrium, revealing that in a 20% aqueous solution, the free aldehyde is a minor component.[1] The dissolution of the dimer is a complex, time-dependent process involving the interconversion of multiple species.[7] The equilibrium in aqueous solution includes the monomeric aldehyde, the hydrated gem-diol, and various dimeric forms.[4]

Dimerization and Interconversion Pathway

The process of dimerization and the subsequent equilibrium in solution can be visualized as a series of interconnected steps. The glycolaldehyde monomer, in the presence of water, can exist as a free aldehyde or a hydrated gem-diol. These monomers can then dimerize to form the stable cyclic 2,5-dihydroxy-1,4-dioxane structure.

References

- 1. Glycolaldehyde - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Glycolaldehyde induces cytotoxicity and increases glutathione and multidrug-resistance-associated protein levels in Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. Glycolaldehyde monomer and oligomer equilibria in aqueous solution: comparing computational chemistry and NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Glycolaldehyde Dimer

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical analysis of the crystal structure of the glycolaldehyde (B1209225) dimer (2,5-dihydroxy-1,4-dioxane), a molecule of significant interest in various scientific fields, including prebiotic chemistry and materials science. This guide focuses on the structural elucidation of its two primary polymorphs, α and β, presenting key crystallographic data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of their molecular and supramolecular architecture.

Introduction: The Polymorphism of Glycolaldehyde Dimer

Glycolaldehyde, the simplest monosaccharide, exists predominantly as a cyclic dimer in its solid state, forming a 2,5-dihydroxy-1,4-dioxane ring. The spatial arrangement of the hydroxyl groups and the packing of the dimer molecules in the crystal lattice give rise to at least two distinct polymorphic forms, designated as α and β.[1][2] Both polymorphs crystallize in the monoclinic system with the space group P21/c, yet they exhibit significant differences in their unit cell parameters and, consequently, their crystal packing and hydrogen bonding networks.[1][3] The β-polymorph is reported to be the more thermodynamically stable phase.[2] Understanding the precise crystal structures of these polymorphs is crucial for controlling their physical and chemical properties in various applications.

Comparative Crystallographic Data

The fundamental structural characteristics of the α and β polymorphs of this compound have been determined through X-ray powder diffraction (XRPD) studies. A side-by-side comparison of their key crystallographic parameters is presented below.

Unit Cell Parameters

The unit cell dimensions clearly distinguish the two polymorphs, with the β form having a significantly larger unit cell volume.

| Parameter | α-Polymorph[3] | β-Polymorph[1] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 5.9473(1) | 9.80132(1) |

| b (Å) | 8.3997(1) | 6.13522(1) |

| c (Å) | 5.61953(8) | 9.76368(1) |

| β (°) | 114.8814(9) | 119.812(1) |

| Volume (ų) | 254.27 | 509.98 |

| Z | 2 | 4 |

Molecular Conformation and Selected Geometric Parameters

In both polymorphs, the 1,4-dioxane (B91453) ring adopts a chair conformation with the hydroxyl groups in axial positions.[1][3] While the overall molecular structures are very similar, subtle differences in bond lengths have been observed.

| Bond/Angle | α-Polymorph (Selected Values)[3] | β-Polymorph (Selected Values) |

| O1-C1 (Å) | 1.416 | Data not available in sufficient detail |

| O1-C2 (Å) | 1.416 | Data not available in sufficient detail |

| C1-C2' (Å) | 1.511 | Data not available in sufficient detail |

| C1-O2 (Å) | 1.411 | Data not available in sufficient detail |

| C1-O1-C2 (°) | 112.4 | Data not available in sufficient detail |

| O1-C1-C2' (°) | 110.1 | Data not available in sufficient detail |

| O1-C1-O2 (°) | 110.8 | Data not available in sufficient detail |

Supramolecular Architecture: Hydrogen Bonding Networks

The primary differentiator between the α and β polymorphs lies in their hydrogen bonding networks, which dictates their crystal packing.

-

α-Polymorph: The molecules are arranged in layers parallel to the (100) crystal plane, stabilized by intermolecular O-H···O hydrogen bonds.[3]

-

β-Polymorph: The molecules form a more complex, three-dimensional network of hydrogen bonds.[1][2]

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and structural analysis of the this compound polymorphs.

Synthesis and Selective Crystallization

A detailed, reproducible protocol for the selective crystallization of the α and β polymorphs from a commercial source or following a specific synthesis is not extensively documented in the literature. However, a general approach involves the recrystallization of this compound from methanol (B129727) at different temperatures.[4]

General Recrystallization Procedure:

-

Dissolve this compound in a minimal amount of hot methanol to create a saturated solution.

-

For the α-polymorph: Allow the solution to cool slowly to a temperature above 50 °C.[4]

-

For the β-polymorph: Allow the solution to cool to a lower temperature (specific temperature not defined in the literature, but below that for the α-polymorph).

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the crystals under vacuum.

Note: The precise control of temperature, concentration, and cooling rate is critical for obtaining a pure polymorphic form.

X-ray Powder Diffraction (XRPD) Analysis

α-Polymorph: [3]

-

Sample Preparation: this compound (purity > 98%) is sealed in a 0.5 mm glass capillary tube.

-

Data Collection:

-

Instrument: PANalyticalX'Pert Pro diffractometer.

-

Geometry: Capillary transmission mode with a focusing mirror.

-

Detector: X'Celerator detector.

-

Radiation: Cu Kα radiation.

-

Scan Range: 12° to 80° (2θ).

-

Step Size: 0.0084°.

-

-

Structure Solution and Refinement:

-

The powder pattern is indexed using a program like DICVOL04.

-

The space group is determined using a full profile fitting method (e.g., Le Bail fit).

-

The structure is solved by direct methods using software such as EXPO2009.

-

Structure refinement is performed using the Rietveld method.

-

β-Polymorph: [1]

-